

Application Notes and Protocols: Nucleophilic Substitution in the Synthesis of Pyridazine Derivatives

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Compound of Interest

Compound Name: 2-[(6-Methylpyridazin-3-yl)oxy]acetic acid

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Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and cardiovascular activities. Nucleophilic substitution is a fundamental and versatile strategy for the functionalization of the pyridazine ring, allowing for the introduction of diverse substituents and the generation of extensive chemical libraries for drug screening.

These application notes provide a detailed overview of the synthesis of pyridazine derivatives via nucleophilic substitution reactions. We present experimental protocols for the substitution of halopyridazines with various nucleophiles, quantitative data to guide reaction optimization, and visualizations of experimental workflows and a relevant biological signaling pathway.

Data Presentation: Reaction Yields in Nucleophilic Substitution of Halopyridazines

The following tables summarize the reaction conditions and yields for the nucleophilic substitution of various halopyridazines with N-, S-, O-, and C-nucleophiles.

Table 1: Substitution with Nitrogen Nucleophiles

Starting Material	Nucleophile	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
4,5,6-Trifluoropyridazin-3(2H)-one	Butylamine	Acetonitrile	20	2	75	[1]
4,5,6-Trifluoropyridazin-3(2H)-one	Morpholine	Acetonitrile	20	2	80	[1]
4,5,6-Trifluoropyridazin-3(2H)-one	Aniline	Acetonitrile	20	18	65	[1]
3,6-Dichloropyridazine	Hydrazine hydrate	Ethanol	Reflux	4	>95	[2]
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one	Hydrazine hydrate	Ethanol	Reflux	6	70	[3]

Table 2: Substitution with Sulfur Nucleophiles

Starting Material	Nucleophile	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
3,6-Dichloropyridazine	Allyl mercaptan	Methanol	Reflux	5	85	[4]
3-Allylthio-6-chloropyridazine	Ethyl mercaptan	Methanol	Reflux	6	92	[4]
3-Allylthio-6-chloropyridazine	Propyl mercaptan	Methanol	Reflux	6	90	[4]
4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one	Phosphorus pentasulfide	Pyridine	Reflux	5	Not specified	[3]

Table 3: Substitution with Oxygen Nucleophiles

Starting Material	Nucleophile	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
3,6-Dichloropyridazine	Sodium methoxide	Methanol	Reflux	12	85	[5]
3,6-Dichloropyridazine	Sodium ethoxide	Ethanol	Reflux	12	82	[5]
3-Chloro-6-phenoxy pyridazine	Sodium methoxide	Methanol	Reflux	18	90 (exchange)	[5]

Table 4: C-C Bond Formation via Cross-Coupling Reactions

Starting Material	Coupling Partner	Catalyst	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
3-Bromo-6-(thiophen-2-yl)pyridazine	Phenylboronic acid	$\text{Pd(PPh}_3)_4$	Na_2CO_3	DME/Etanol/ H_2O	80	12	28	[6]
2,3,5-Trichloropyridine	Phenylboronic acid	Pd(OAc)_2	K_2CO_3	Water	100	1	95	[4]
4-Iodotoluene	Trimethylsilylacetylene	$\text{Pd(PPh}_3)_2\text{Cl}_2/\text{CuI}$	Triethylamine	Triethylamine	100	10	95	[7]
2-Amino-3-bromopyridine	Phenylacetylene	$\text{Pd(CF}_3\text{COO)}_2/\text{PPh}_3/\text{CuI}$	Et_3N	DMF	100	3	92	[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (N-Nucleophile)

This protocol is adapted from a general procedure for the amination of dichloropyridazines.

Materials:

- 3,6-Dichloropyridazine

- Aqueous Ammonia (28-30%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle

Procedure:

- In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of ethanol.
- To the stirred solution, add 50 mL of aqueous ammonia.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, allow the reaction mixture to cool to room temperature.
- The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Dry the product under vacuum to obtain 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of 3-Allylthio-6-chloropyridazine (S-Nucleophile)[4]

Materials:

- 3,6-Dichloropyridazine
- Allyl mercaptan

- Sodium hydroxide
- Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle

Procedure:

- Prepare a solution of sodium thiolate by dissolving sodium hydroxide (2.68 g, 67.1 mmol) in 50 mL of methanol, followed by the slow addition of allyl mercaptan (5.0 g, 67.1 mmol) at 0 °C.
- In a separate 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of methanol.
- Add the freshly prepared sodium allylthiolate solution to the solution of 3,6-dichloropyridazine.
- Heat the reaction mixture to reflux for 5 hours.
- Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Resuspend the residue in water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford 3-allylthio-6-chloropyridazine.

Protocol 3: Synthesis of 3-Methoxy-6-chloropyridazine (O-Nucleophile)[5]

Materials:

- 3,6-Dichloropyridazine
- Sodium methoxide
- Methanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle

Procedure:

- In a 250 mL round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in 100 mL of dry methanol.
- Add sodium methoxide (3.62 g, 67.1 mmol) to the solution.
- Heat the mixture to reflux for 12 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.

- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography or recrystallization.

Protocol 4: Suzuki Coupling for the Synthesis of 3-Aryl-6-chloropyridazine (C-Nucleophile)[4]

Materials:

- 3-Chloro-6-iodopyridazine
- Arylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Potassium carbonate (K_2CO_3)
- Water
- Schlenk flask
- Magnetic stirrer
- Heating mantle
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask under an inert atmosphere, add 3-chloro-6-iodopyridazine (1.0 g, 4.1 mmol), the corresponding arylboronic acid (1.2 eq, 4.9 mmol), potassium carbonate (3.0 eq, 12.3 mmol), and palladium(II) acetate (0.03 eq, 0.12 mmol).
- Add 20 mL of deionized water to the flask.
- Heat the reaction mixture to 100 °C with vigorous stirring for 1 hour.

- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of pyridazine derivatives via nucleophilic substitution, followed by purification.

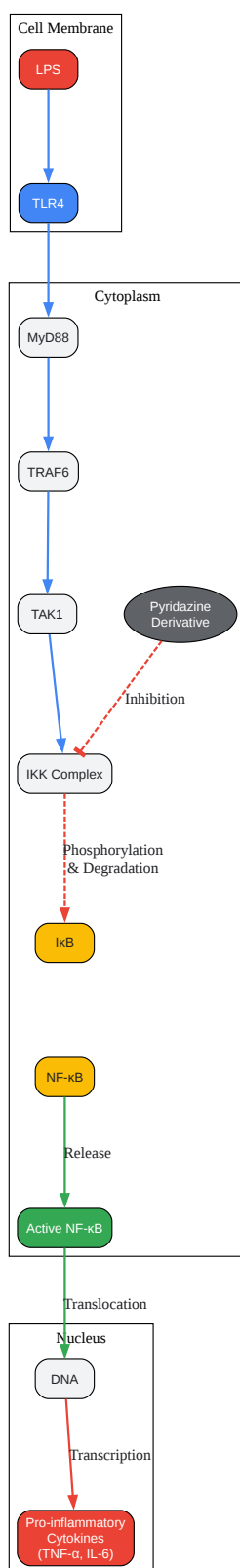


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Caption: General experimental workflow for pyridazine synthesis.

Signaling Pathway

Many pyridazine derivatives exhibit anti-inflammatory properties by modulating key signaling pathways. The diagram below illustrates a simplified representation of how a pyridazine derivative might inhibit the lipopolysaccharide (LPS)-induced inflammatory response.



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Caption: Inhibition of NF-κB signaling by a pyridazine derivative.

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